molecular formula C10H9NO2 B8507771 7-Acetyloxindole CAS No. 104019-21-8

7-Acetyloxindole

Cat. No. B8507771
M. Wt: 175.18 g/mol
InChI Key: HZNHRGBBFZXLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725616

Procedure details

Starting with the appropriate reagents and following the procedure of Preparation K, 7-propionyloxindole, 7-benzoyloxindole, 7-(2-thenoyl)oxindole, 7-(3-thenoyl)oxindole, 5-methyl-7-acetyloxindole, 5-methylthio-7-acetyloxindole, 5-fluoro-7-benzoyloxindole and 5-bromo-7-(2-thenoyl)oxindole are prepared.
Name
7-propionyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-methyl-7-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-methylthio-7-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-fluoro-7-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-7-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][C:11](=[O:14])[CH2:10]2)(=[O:4])[CH2:2]C.C(C1C=CC=C2C=1NC(=O)C2)(=O)C1C=CC=CC=1.C1(C(C2C=CC=C3C=2NC(=O)C3)=O)SC=CC=1.C1SC=CC=1C(C1C=CC=C2C=1NC(=O)C2)=O.CC1C=C2C(=C(C(=O)C)C=1)NC(=O)C2.CSC1C=C2C(=C(C(=O)C)C=1)NC(=O)C2.FC1C=C2C(=C(C(=O)C3C=CC=CC=3)C=1)NC(=O)C2.BrC1C=C2C(=C(C(=O)C3SC=CC=3)C=1)NC(=O)C2>>[C:1]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][C:11](=[O:14])[CH2:10]2)(=[O:4])[CH3:2]

Inputs

Step One
Name
7-propionyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)C=1C=CC=C2CC(NC12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2CC(NC12)=O
Name
7-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CS1)C(=O)C=1C=CC=C2CC(NC12)=O
Name
7-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CS1)C(=O)C=1C=CC=C2CC(NC12)=O
Name
5-methyl-7-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2CC(NC2=C(C1)C(C)=O)=O
Name
5-methylthio-7-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C=C2CC(NC2=C(C1)C(C)=O)=O
Name
5-fluoro-7-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2CC(NC2=C(C1)C(C1=CC=CC=C1)=O)=O
Name
5-bromo-7-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC(NC2=C(C1)C(C1=CC=CS1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C=CC=C2CC(NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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